

2-Cyclopropyl-1,3-oxazole-4-carboxylic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B033382

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In-depth Technical Guide: 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Compound Name: **2-Cyclopropyl-1,3-oxazole-4-carboxylic acid**

CAS Number: 1060816-04-7[1]

Molecular Formula: C₇H₇NO₃

Molecular Weight: 153.14 g/mol [1]

This guide provides a comprehensive overview of **2-Cyclopropyl-1,3-oxazole-4-carboxylic acid**, a heterocyclic compound with significance as a key intermediate in the synthesis of pharmacologically active molecules. The oxazole scaffold is a recognized privileged structure in medicinal chemistry, known to be a component of various compounds with diverse biological activities.[2][3][4]

Physicochemical Data

Property	Value	Source
CAS Number	1060816-04-7	[1]
Molecular Formula	C ₇ H ₇ NO ₃	[1]
Molecular Weight	153.14 g/mol	[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **2-Cyclopropyl-1,3-oxazole-4-carboxylic acid** are not extensively documented in publicly available literature, a general synthetic strategy can be inferred from established methods for preparing similar oxazole-4-carboxylic acid derivatives. A common route involves the cyclization of a β -ketoester with an amide.

A plausible synthetic pathway for **2-Cyclopropyl-1,3-oxazole-4-carboxylic acid** would likely involve two key steps:

- **Formation of the Ethyl Ester Intermediate:** The synthesis would likely begin with the preparation of ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate. This could be achieved through the condensation of a cyclopropyl-containing starting material with a suitable three-carbon component that can form the oxazole ring.
- **Hydrolysis to the Carboxylic Acid:** The resulting ethyl ester would then be hydrolyzed to the final carboxylic acid product. This is a standard transformation in organic synthesis, typically achieved by treating the ester with a base such as sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or methanol, followed by acidification. Microwave-assisted hydrolysis using potassium carbonate has also been reported for similar ester hydrolyses.

It is important to note that for any specific synthesis, optimization of reaction conditions, including temperature, reaction time, and choice of reagents, would be necessary to achieve a good yield and purity of the final product.

Role in Drug Discovery and Biological Significance

2-Cyclopropyl-1,3-oxazole-4-carboxylic acid has been identified as a key intermediate in the synthesis of novel substituted indazoles that function as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[5] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which play a fundamental role in the innate immune system.[5]

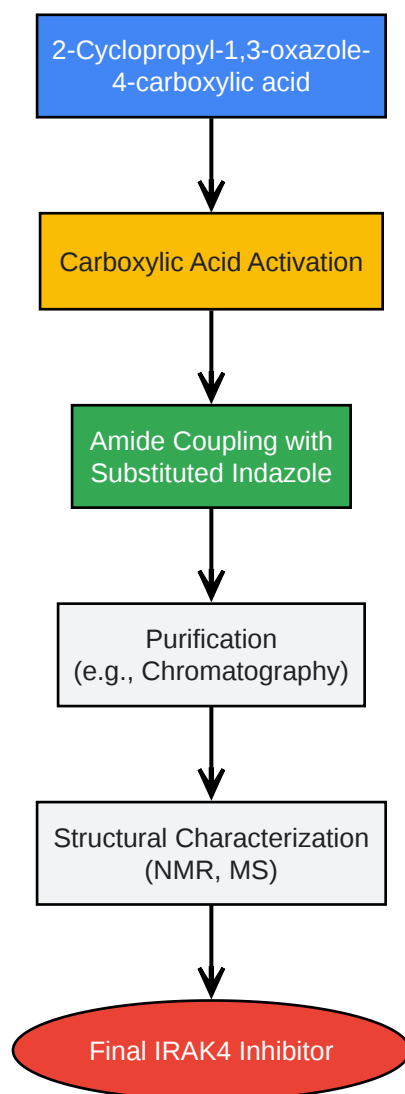
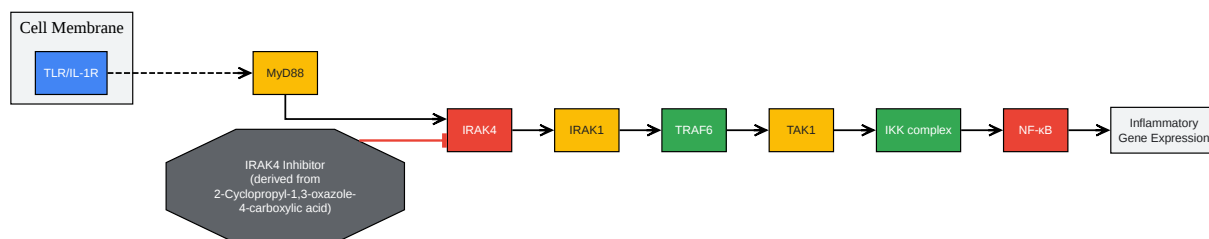
Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases. Therefore, inhibitors of IRAK4 are of significant interest for the development of new therapeutics. The use of **2-Cyclopropyl-1,3-oxazole-4-carboxylic acid** in the synthesis of these potent IRAK4 inhibitors highlights its importance as a building block in medicinal chemistry.

While the direct biological activity of **2-Cyclopropyl-1,3-oxazole-4-carboxylic acid** itself is not extensively reported, the broader class of oxazole derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][6][7] This suggests that the **2-cyclopropyl-1,3-oxazole-4-carboxylic acid** scaffold may have inherent potential for biological activity, although its primary current application appears to be as a synthetic intermediate.

Signaling Pathway Involvement

As an intermediate in the synthesis of IRAK4 inhibitors, **2-Cyclopropyl-1,3-oxazole-4-carboxylic acid** is indirectly linked to the IRAK4 signaling pathway. The final compounds synthesized from this intermediate are designed to target and inhibit the kinase activity of IRAK4, thereby modulating downstream inflammatory responses.

Below is a simplified representation of the IRAK4 signaling pathway, illustrating the point of intervention for the inhibitors synthesized from the subject compound.



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